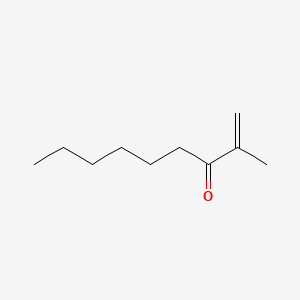

2-Methyl-1-nonen-3-one

Description

Properties

CAS No. |

51756-19-5 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-methylnon-1-en-3-one |

InChI |

InChI=1S/C10H18O/c1-4-5-6-7-8-10(11)9(2)3/h2,4-8H2,1,3H3 |

InChI Key |

WHWHBFHLUBEVBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-nonen-3-one can be achieved through several methods. One common approach involves the aldol condensation of 2-methylpropanal with 1-nonanal, followed by dehydration to form the desired ketone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes. For example, the use of heterogeneous catalysts such as zeolites or metal oxides can enhance the yield and selectivity of the reaction. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-nonen-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ketone group can yield secondary alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Secondary alcohols.

Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-nonen-3-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-nonen-3-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The presence of the methyl group at the second carbon can influence the reactivity and selectivity of these reactions, making the compound a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methyl-1-nonen-3-one with analogs based on functional groups, chain length, and reactivity.

2.1. Functional Group and Reactivity

2-Methyl-1-hepten-3-ol (C₈H₁₆O)

- Key Differences :

- Functional Group : Alcohol (-OH) instead of ketone (=O).

- Chain Length : Shorter (7 carbons vs. 10 carbons).

- Reactivity : The hydroxyl group in 2-methyl-1-hepten-3-ol enables hydrogen bonding, increasing its boiling point compared to ketones. However, it lacks the electrophilic ketone group, reducing its participation in nucleophilic additions or conjugate reactions .

2-Methyl-1-nonene-3-yne (C₁₀H₁₆) Key Differences:

- Functional Group : Alkyne (C≡C) instead of ketone.

- Molecular Formula : Lacks oxygen, resulting in lower polarity.

- Reactivity: The triple bond in 3-yne derivatives facilitates cycloaddition or hydrogenation reactions, whereas this compound’s ketone group favors oxidation or reduction pathways .

3-Methylbut-3-en-2-one (C₅H₈O)

- Key Differences :

- Chain Length : Much shorter (5 carbons vs. 10 carbons).

- Structure: Cyclic enone system vs. linear unsaturated ketone.

- Applications: Smaller enones like this are often used as intermediates in pharmaceuticals, whereas longer-chain analogs may serve as fragrance components .

2.2. Physicochemical Properties

Note: Molecular weight calculated based on formula C₁₀H₁₈O.

Research Findings and Limitations

- Synthesis Challenges: Longer-chain unsaturated ketones like this compound require precise control during synthesis to avoid side reactions such as polymerization or isomerization.

- Data Gaps: Direct experimental data (e.g., boiling point, solubility) for this compound are absent in the provided evidence, necessitating extrapolation from smaller analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.